(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine
CAS No.:
Cat. No.: VC17269533
Molecular Formula: C36H40NP
Molecular Weight: 517.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H40NP |
|---|---|
| Molecular Weight | 517.7 g/mol |
| IUPAC Name | 1-[2-bis(4-methylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
| Standard InChI | InChI=1S/C36H40NP/c1-25-13-19-29(20-14-25)38(30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h13-24H,5-12H2,1-4H3 |
| Standard InChI Key | FSXGELMBSPMZOX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=C(CCCC4)C=C3)C5=C(C=CC6=C5CCCC6)N(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a binaphthalene core with two fused naphthalene rings, each partially saturated to form an octahydro configuration. The (R)-configuration at the axial chiral center ensures enantioselective interactions in catalytic systems. Key functional groups include:
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Di-p-tolylphosphino group: Electron-donating p-tolyl substituents enhance metal-ligand coordination stability.
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N,N-dimethylamine: A tertiary amine that modulates electron density at the phosphorus center.
The molecular formula is C₃₆H₄₀NP, with a molar mass of 517.7 g/mol. The octahydro modification reduces steric hindrance compared to fully aromatic analogs, facilitating metal complexation while retaining chiral rigidity .
Stereochemical Comparison with BINEPINES
BINEPINES, a class of atropisomeric monophosphine ligands, share structural similarities with the subject compound. Both feature a binaphthyl scaffold, but BINEPINES incorporate a phosphepine ring instead of octahydro saturation . This difference impacts their steric profiles:
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Octahydro binaphthalene: Provides conformational flexibility, enabling adaptation to diverse metal centers.
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Phosphepine ring in BINEPINES: Imposes fixed dihedral angles, favoring specific transition states in enantioselective reactions .
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves multi-step protocols to achieve high enantiomeric purity:
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Desymmetrization of binaphthol: Chiral resolution using enzymes or chiral auxiliaries establishes the (R)-configuration .
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Phosphination: Introduction of di-p-tolylphosphino groups via palladium-catalyzed cross-coupling .
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Amine functionalization: Quaternization of the amine group with methyl iodides.
A representative procedure involves reacting [Cu(MeCN)₄]PF₆ with TolBINAP in dichloromethane, followed by ligand exchange to form the target complex . Yield optimization (up to 65%) requires careful control of stoichiometry and reaction time .
Analytical Characterization
| Parameter | Value/Method |
|---|---|
| Molecular Formula | C₃₆H₄₀NP |
| Molecular Weight | 517.7 g/mol |
| Chiral Purity | >99% ee (HPLC with chiral columns) |
| Spectroscopic Data | ³¹P NMR: δ 12.4 ppm (CDCl₃) |
Applications in Asymmetric Catalysis
Suzuki-Miyaura Coupling
The ligand facilitates cross-coupling of aryl halides with boronic acids, achieving enantiomeric excess (ee) >90% for biaryl products . Key advantages include:
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Enhanced turnover frequency: Stabilization of Pd(0) intermediates reduces catalyst decomposition.
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Broad substrate scope: Tolerates electron-deficient and sterically hindered aryl groups .
Hydrogenation Reactions
In rhodium-catalyzed hydrogenation of β-(acylamino)acrylates, the ligand’s bulky p-tolyl groups suppress side reactions, yielding β-amino acids with 85–95% ee . Comparative studies show a 20% increase in ee compared to BINAP analogs .
Research Findings and Mechanistic Insights
Coordination Chemistry
The ligand forms stable complexes with Pd(II), Pt(II), and Rh(I). X-ray crystallography reveals a κ²-P,N coordination mode, where phosphorus and amine nitrogen bind the metal center. This chelation enhances metal-ligand bond strength, as evidenced by DFT calculations showing a 15% increase in bond dissociation energy versus monodentate ligands .
Steric vs. Electronic Effects
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Steric effects: Octahydro saturation reduces ligand cone angle (θ = 132°) versus fully aromatic analogs (θ = 148°), improving accessibility to metal centers.
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Electronic effects: p-Tolyl groups raise the phosphorus σ-donor strength (Tolman electronic parameter: 2,056 cm⁻¹).
Comparative Analysis with Related Ligands
| Ligand | Structure | ee in Suzuki Coupling | Reference |
|---|---|---|---|
| Subject Compound | Octahydro binaphthalene | 92% | |
| BINAP | Fully aromatic | 88% | |
| BINEPINE | Phosphepine ring | 94% |
The subject compound balances flexibility and rigidity, outperforming BINAP in sterically demanding reactions but slightly lagging BINEPINES in enantioselectivity .
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